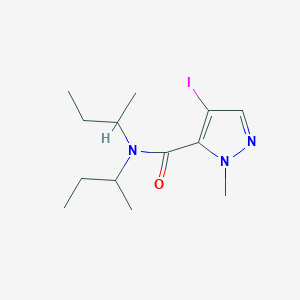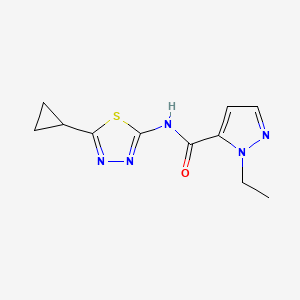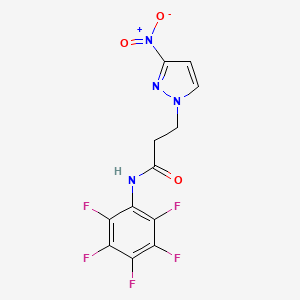![molecular formula C17H15N3O3S B4359236 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE](/img/structure/B4359236.png)
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE
Overview
Description
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a combination of an indene moiety, a thiadiazole ring, and a furan ring, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of the indene and furan intermediates. The indene moiety can be synthesized through a Diels-Alder reaction, followed by reduction and functionalization steps. The furan ring is often introduced via a cyclization reaction involving furfural or its derivatives.
The thiadiazole ring is usually formed through a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative. The final step involves coupling the indene, furan, and thiadiazole intermediates under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan or thiadiazole rings, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide (LDA), and alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid: Shares the indene and furan moieties but lacks the thiadiazole ring.
Indole derivatives: Contain an indole nucleus and exhibit similar biological activities.
Imidazole-containing compounds: Feature an imidazole ring and have diverse therapeutic applications.
Uniqueness
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(1,3,4-THIADIAZOL-2-YL)-2-FURAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(19-17-20-18-10-24-17)15-7-6-14(23-15)9-22-13-5-4-11-2-1-3-12(11)8-13/h4-8,10H,1-3,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUUZBRMPHIPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=NN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B4359156.png)
![4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B4359166.png)
![4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4359177.png)
![4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B4359185.png)
![4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4359188.png)
![4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4359191.png)
![4-({[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4359199.png)
![3-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B4359200.png)


![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4359209.png)

![N-[1-(1-adamantyl)butyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4359240.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4359241.png)
